molecular formula C19H20FN3O2 B2719609 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS No. 1448071-84-8

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Cat. No.: B2719609
CAS No.: 1448071-84-8
M. Wt: 341.386
InChI Key: JZSZCYGOXHJQRC-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a fluorobenzyl group, an indole moiety, and a urea linkage

Scientific Research Applications

Synthesis and Characterization

  • Research on ureas, including methods for their synthesis, often involves exploring novel chemical reactions and synthetic pathways. For example, a study by Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, highlighting the efficiency and environmental friendliness of this method (Thalluri et al., 2014). This technique could potentially be applied to the synthesis of "1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea".

Chemical and Physical Properties

  • Studies on the chemical and physical properties of urea derivatives provide insights into their potential applications. For instance, the characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives by Haroon et al. (2019) involved spectroscopic and DFT-based studies, indicating their significance in technological applications due to their sizable nonlinear optical (NLO) properties (Haroon et al., 2019).

Potential Applications

  • Urea derivatives have been explored for various applications, including as inhibitors in biochemical processes and as components in material science. A study by Sujayev et al. (2016) on tetrahydropyrimidine-5-carboxylates evaluated their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, indicating their potential in medical chemistry (Sujayev et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

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Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSZCYGOXHJQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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